(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine
CAS No.: 870849-68-6
Cat. No.: VC2910999
Molecular Formula: C9H12FNO
Molecular Weight: 169.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 870849-68-6 |
|---|---|
| Molecular Formula | C9H12FNO |
| Molecular Weight | 169.2 g/mol |
| IUPAC Name | (1S)-1-(2-fluoro-6-methoxyphenyl)ethanamine |
| Standard InChI | InChI=1S/C9H12FNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 |
| Standard InChI Key | QGRDJSQLAIQQNL-UHFFFAOYSA-N |
| SMILES | CC(C1=C(C=CC=C1F)OC)N |
| Canonical SMILES | CC(C1=C(C=CC=C1F)OC)N |
Introduction
(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a chiral compound with significant relevance in pharmaceutical research. Its molecular formula is C₉H₁₂FNO, and it has a molecular weight of 169.2 g/mol . This compound belongs to the category of phenethylamines due to its structural characteristics, which include a fluorine atom and a methoxy group attached to a phenyl ring.
Synthesis Methods
The synthesis of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine typically involves optical resolution techniques. One common method uses mandelic acid as a resolving agent to achieve enantiomerically pure forms of similar compounds. The synthesis process often includes several steps, such as protection and deprotection reactions, which are critical for maintaining the integrity of sensitive functional groups during the synthesis.
Biological Activity and Applications
This compound participates in various chemical reactions typical of amines, including acylation and alkylation. It is primarily used as a research compound in laboratories for the development of new drugs, particularly those aimed at modulating neurotransmitter systems. Derivatives related to (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine have shown potential in inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine, which may contribute to their antidepressant effects.
Research Findings
Research indicates that compounds with similar structures to (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine can interact with serotonin and norepinephrine pathways, leading to antidepressant-like effects. The fluorinated structure may enhance binding affinity to specific receptors, making these compounds candidates for further pharmacological exploration.
Safety and Handling
(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is classified as a corrosive substance with irritant characteristics according to the Globally Harmonized System (GHS). It should be handled with care in laboratory settings due to these hazards.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume